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A new wave of targeted therapies is emerging to combat resistance to third-generation EGFR

inhibitors in non-small cell lung cancer (NSCLC). This guide provides an objective comparison

of the performance of leading fourth-generation EGFR tyrosine kinase inhibitors (TKIs),

supported by preclinical experimental data, to aid researchers, scientists, and drug

development professionals in this rapidly evolving field.

The development of third-generation EGFR TKIs, such as osimertinib, has significantly

improved outcomes for patients with EGFR-mutated NSCLC. However, the emergence of

acquired resistance, most notably through the C797S mutation, has created a pressing need

for the next wave of inhibitors. Fourth-generation EGFR TKIs are designed to overcome this

resistance, primarily by targeting EGFR triple mutations (e.g., Del19/T790M/C797S and

L858R/T790M/C797S) while maintaining selectivity over wild-type (WT) EGFR to minimize

toxicity. This guide delves into the preclinical data of several promising fourth-generation EGFR

inhibitors, offering a comparative analysis of their efficacy and selectivity.
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The following tables summarize the in vitro inhibitory activity of several leading fourth-

generation EGFR inhibitors against various EGFR mutations. The data, presented as half-

maximal inhibitory concentrations (IC50), highlights the potency of these compounds against

clinically relevant resistance mutations.

Inhibitor
Del19/T790M/C
797S (nM)

L858R/T790M/
C797S (nM)

WT EGFR (nM)
Selectivity
(WT/Triple
Mutant)

BLU-945 15[1] 6[1] >900[2] >150x

TQB3804 0.46[3][4] 0.13[3][4] 1.07[3] ~8x

BBT-176
49 (cellular IC50)

[5]

202 (cellular

IC50)[5]
- -

LS-106 2.4[6][7] 3.1[6][7] - -

BI-4020
0.2 (cellular

IC50)[8]
-

190 (cellular

IC50)[8]
~950x

Table 1: In Vitro Kinase and Cellular Inhibition (IC50) of Fourth-Generation EGFR Inhibitors.

Selectivity is estimated based on the ratio of WT EGFR IC50 to the average or lowest triple

mutant IC50.
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Inhibitor Additional Preclinical Highlights

BLU-945

Demonstrates nanomolar anti-proliferative

potency in Ba/F3 cells harboring EGFR triple

mutations.[1] Shows significant tumor

regression in osimertinib-resistant patient-

derived xenograft (PDX) models, both as a

monotherapy and in combination with

osimertinib.[1][9]

TQB3804

Potently inhibits EGFR phosphorylation in triple

mutant cell lines and shows significant tumor

growth inhibition in corresponding cell-derived

xenograft (CDX) and PDX models.[4][10]

BDTX-1535

A CNS-penetrant inhibitor that shows robust

anti-tumor activity in PDX and intracranial

models expressing various EGFR alterations.

[11] Initial Phase 2 data shows an objective

response rate (ORR) of 42% in patients with

known osimertinib resistance mutations.[12]

BBT-176

Demonstrates potent inhibition of various EGFR

C797S mutants in biochemical and cellular

assays.[5] Shows significant anti-tumor activity

in in vivo models harboring the EGFR

19Del/T790M/C797S mutation.[13]

JIN-A02

Preclinical studies indicate it inhibits cell and

tumor growth in a dose-dependent manner in

models with C797S mutations and shows high

selectivity over wild-type EGFR.[14] It has also

been shown to penetrate the blood-brain barrier

and exhibit anti-tumor activity in an intracranial

tumor model.[14]

LS-106 Potently inhibits the kinase activities of EGFR

triple mutants and suppresses the proliferation

of cells harboring these mutations.[6][7] Oral

administration leads to significant tumor

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11497503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11497503/
https://pubmed.ncbi.nlm.nih.gov/39444426/
https://www.researchgate.net/publication/335048415_Abstract_1320_Preclinical_evaluation_of_TQB3804_a_potent_EGFR_C797S_inhibitor
https://synapse.patsnap.com/article/advancements-in-egfr-inhibition-the-emergence-of-tqb3804-as-a-fourth-generation-inhibitor-targeting-egfr-c797s-resistance
https://www.youtube.com/watch?v=4TZVMKaWL-o
https://www.onclive.com/view/bdtx-1535-generates-early-signals-of-antitumor-activity-in-r-r-egfr-nsclc
https://pmc.ncbi.nlm.nih.gov/articles/PMC10425724/
https://pubmed.ncbi.nlm.nih.gov/37249619/
https://www.prnewswire.com/news-releases/j-ints-bio-oral-presentation-of-preclinical-results-of-its-novel-oral-4th-generation-egfr-tki-jin-a02-at-the-2022-world-conference-on-lung-cancer-in-vienna-austria-iaslc-2022-wclc-301606231.html
https://www.prnewswire.com/news-releases/j-ints-bio-oral-presentation-of-preclinical-results-of-its-novel-oral-4th-generation-egfr-tki-jin-a02-at-the-2022-world-conference-on-lung-cancer-in-vienna-austria-iaslc-2022-wclc-301606231.html
https://pubmed.ncbi.nlm.nih.gov/34855271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819286/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


regression in a xenograft model with a high

tumor growth inhibition rate.[6][15]

BI-4020

Shows strong anti-proliferative activity against

cells with the EGFR Del19/T790M/C797S triple

mutation and induces significant tumor

regression in xenograft mouse models.[8]

Table 2: Summary of In Vivo and Additional Preclinical Data for Fourth-Generation EGFR

Inhibitors.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the

following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing

inhibitor efficacy.
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Caption: Simplified EGFR Signaling Pathway and Inhibition.
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In Vitro Assays In Vivo Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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